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carbaldehyde

Cat. No.: B1418039 Get Quote

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its

unique electronic properties and ability to participate in hydrogen bonding make it a frequent

component of molecules designed to interact with biological targets.[3] The strategic

functionalization of the indole ring is a key tactic in drug discovery, allowing for the fine-tuning

of a compound's pharmacological profile.

The introduction of a halogen, such as chlorine, can significantly alter a molecule's lipophilicity,

metabolic stability, and binding affinity.[4][5] When combined with a reactive functional group

like an aldehyde at the 2-position, the resulting molecule, 7-Chloro-1H-indole-2-
carbaldehyde, becomes a highly versatile and valuable intermediate for synthetic chemists.

The aldehyde serves as a synthetic handle for extensive derivatization, enabling the

construction of diverse chemical libraries for screening and lead optimization.[1][6] This guide

provides a detailed exploration of the synthesis, properties, and applications of this important

chemical building block.

Core Synthesis: Directed Ortho-Metalation for C2-
Formylation
While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic

rings, it typically directs substitution to the C3 position of the indole nucleus.[7][8] To achieve

specific formylation at the C2 position, a more controlled strategy involving directed ortho-
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metalation is required. This approach leverages the acidity of specific protons on the indole ring

to guide a metalating agent to the desired position for subsequent reaction with an electrophile.

Mechanistic Rationale: A Tale of Two Protons
The synthesis hinges on a two-step deprotonation sequence. The proton on the indole nitrogen

(N1) is the most acidic and is readily removed by a strong organolithium base, such as n-

butyllithium (n-BuLi). This initial step forms a lithium indolide salt. The second, and most

crucial, step involves the deprotonation of the C2 proton. This proton is the most acidic of the

remaining C-H bonds due to the inductive electron-withdrawing effect of the adjacent nitrogen

atom. A stronger base, typically tert-butyllithium (t-BuLi), is used to effect this second

deprotonation, generating a dilithiated intermediate. This species is then "quenched" with an

electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde

group specifically at the C2 position.[9] This precise control of reactivity is paramount to the

successful synthesis of the target molecule.

Synthetic Workflow Visualization
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Caption: Directed ortho-metalation and formylation of 7-chloroindole.
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Physicochemical and Spectroscopic Profile
The physical and spectral data for 7-Chloro-1H-indole-2-carbaldehyde are essential for its

identification and quality control in a research setting.

Property Value Source(s)

CAS Number 53590-65-1 [10]

Molecular Formula C₉H₆ClNO [10]

Molecular Weight 179.6 g/mol [10]

Appearance

Expected to be a solid, likely

off-white to yellow/brown

powder

[6]

Melting Point

Not widely reported; similar

indole-2-carbaldehydes melt in

the 136-142 °C range

[6]

¹H NMR (Expected)

Signals for aromatic protons (δ

7.0-8.0 ppm), aldehyde proton

(δ ~9.8 ppm), and indole N-H

(broad, δ >10 ppm)

[9]

¹³C NMR (Expected)

Signals for aromatic carbons (δ

110-140 ppm) and aldehyde

carbonyl (δ ~182 ppm)

[9]

IR (Expected)

N-H stretch (~3300 cm⁻¹),

C=O stretch (~1660 cm⁻¹),

aromatic C-H/C=C stretches

Applications in Medicinal Chemistry and Synthesis
The true value of 7-Chloro-1H-indole-2-carbaldehyde lies in its potential as a versatile

precursor for a wide range of more complex molecules with potential therapeutic applications.

The indole nucleus is a key pharmacophore for targets in oncology, neuropharmacology, and

infectious diseases.[6][11][12]
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Key Synthetic Transformations:

Reductive Amination: The aldehyde can be readily converted into primary or secondary

amines, providing a gateway to novel aminated indole derivatives.

Oxidation: Oxidation of the aldehyde yields the corresponding indole-2-carboxylic acid, a

scaffold that has been successfully employed in the development of potent HIV-1 integrase

inhibitors.[13][14][15]

Wittig and Related Reactions: Carbon-carbon bond formation via olefination reactions allows

for the extension of side chains from the 2-position, enabling extensive structure-activity

relationship (SAR) studies.

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles

can be used to construct novel heterocyclic systems fused to or substituted on the indole

core.

Synthetic Utility Visualization
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Caption: Synthetic pathways from 7-Chloro-1H-indole-2-carbaldehyde.

Detailed Experimental Protocol: Synthesis of 7-
Chloro-1H-indole-2-carbaldehyde
This protocol is adapted from established procedures for the C2-formylation of indoles and

should be performed by trained chemists under an inert atmosphere with appropriate safety

precautions.[9]

Materials and Reagents:

7-Chloro-1H-indole

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (2.5 M in hexanes)

tert-Butyllithium (1.7 M in pentane)

Anhydrous N,N-Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Initial Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet, add 7-chloro-1H-indole (1.0 equiv). Dissolve the

starting material in anhydrous THF (approx. 0.1 M concentration).
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First Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-

butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise

significantly. Stir the resulting solution at -78 °C for 30-45 minutes.

Second Deprotonation: While maintaining the temperature at -78 °C, slowly add tert-

butyllithium (1.1 equiv) dropwise. A color change is typically observed. Stir the reaction

mixture at this temperature for 1 hour.

Formylation (Quench): Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at

-78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm

to room temperature over a period of 1.5 to 2 hours.

Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow

addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel

and dilute with diethyl ether and water.

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x)

and then with brine (1x).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: The crude solid residue is purified by silica gel column chromatography, typically

using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 7-Chloro-1H-
indole-2-carbaldehyde.

Conclusion
7-Chloro-1H-indole-2-carbaldehyde is more than just a chemical compound; it is a strategic

tool for medicinal chemists and drug development professionals. Its synthesis, while requiring

precise control via directed metalation, yields a building block rich with potential. The presence

of the chlorine atom at the 7-position provides a handle to modulate pharmacokinetic

properties, while the aldehyde at the 2-position offers a versatile point for synthetic elaboration.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to

grow, the intelligent design and application of such well-crafted intermediates will remain a

critical component of the drug discovery engine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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